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Compound of Interest

Compound Name:
(2R)-2-Methylthiomorpholine

hydrochloride

CAS No.: 2089246-39-7

Cat. No.: B2725550 Get Quote

Executive Summary
(2R)-2-Methylthiomorpholine hydrochloride represents a strategic "chiral switch" and

"heteroatom switch" from the ubiquitous morpholine scaffold. While morpholine is a standard

solubilizing group, it often suffers from high polarity (low LogP) and specific metabolic liabilities

(N-oxidation).

Replacing the ether oxygen with sulfur (Thiomorpholine) increases lipophilicity. Introducing a

C2-methyl group with defined stereochemistry ((2R)-2-Methyl...) provides three critical

advantages:

Conformational Locking: The equatorial preference of the C2-methyl group biases the ring

pucker, potentially reducing entropic penalties upon protein binding.

Lipophilicity Tuning: It increases LogP/LogD, improving permeability in CNS or intracellular

targets.

Metabolic Shifting: It introduces a "soft spot" for S-oxidation (forming sulfoxides/sulfones)

while sterically hindering N-dealkylation or alpha-carbon oxidation pathways common in

morpholines.
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Physicochemical Performance Comparison
The following table contrasts (2R)-2-Methylthiomorpholine with its direct analogs. Note the

distinct shift in lipophilicity (LogP) and Polar Surface Area (PSA) driven by the Sulfur-for-

Oxygen substitution.
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Property Morpholine Thiomorpholine

(2R)-2-

Methylthiomorp

holine

Impact on Drug

Design

Structure
1-oxa-4-

azacyclohexane

1-thia-4-

azacyclohexane

(2R)-2-methyl-1-

thia-4-

azacyclohexane

--

CAS No. 110-91-8 123-90-0
911306-98-4

(HCl salt)
--

MW (Free Base) 87.12 Da 103.19 Da 117.21 Da

Slight mass

penalty;

negligible.

cLogP -0.86 ~0.60 ~1.10

Critical:

Significant

increase in

lipophilicity aids

membrane

permeability.

pKa (Conj. Acid) 8.36 9.00 ~9.2

Slightly more

basic; improved

solubility at

physiological pH.

H-Bond

Acceptors
2 (N, O) 1 (N) 1 (N)

Sulfur is a poor

H-bond acceptor;

reduces non-

specific binding.

TPSA 12.0 Å² 28.0 Å² (approx) ~28.5 Å²

Sulfur

contributes

differently to

PSA; often

modeled as less

polar than

oxygen.
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Metabolic Fate
Ring opening, N-

oxidation

S-oxidation

(Sulfoxide)

S-oxidation +

C2-Steric Block

S-oxidation is

reversible/excret

able; C2-Me

blocks alpha-

oxidation.

Analyst Note: The jump from Morpholine (LogP -0.86) to (2R)-2-Methylthiomorpholine (LogP

~1.1) is a ~2 log unit shift. This is a powerful tool for rescuing leads that are too polar to cross

the Blood-Brain Barrier (BBB).

Strategic Application in Medicinal Chemistry
The "Sulfur Switch" & Metabolic Soft Spots
Unlike morpholine, which is metabolically robust but can undergo ring-opening, thiomorpholine

derivatives primarily undergo S-oxidation.

Phase I Metabolism: The sulfur atom is rapidly oxidized by FMO (Flavin-containing

monooxygenase) or CYP450 to the sulfoxide and subsequently the sulfone.

Strategic Advantage: These metabolites are often polar and rapidly excreted, preventing the

formation of toxic reactive intermediates (e.g., ring-opened aldehydes). The (2R)-methyl

group adds steric bulk near the heteroatom, potentially slowing this oxidation rate compared

to the unsubstituted thiomorpholine, allowing for half-life tuning.

Chiral Vectoring
In kinase inhibitors (e.g., PI3K

inhibitors), the orientation of the solubilizing tail is critical. The (2R)-methyl group forces the
thiomorpholine ring into a specific chair conformation where the methyl group prefers the
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equatorial position. This "locks" the nitrogen lone pair vector, potentially enhancing selectivity
for the ATP binding pocket compared to the "floppy" achiral morpholine.

Visualization: Structural & Metabolic Decision Tree
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Figure 1: Decision tree for substituting morpholine with thiomorpholine analogs during lead

optimization.

Experimental Protocols
Synthesis of (2R)-2-Methylthiomorpholine HCl
Source: Adapted from Gallego et al. (J. Org.[1] Chem. 1993) and Patent WO2017079519.

This protocol ensures the retention of stereochemistry by starting from the chiral amino-alcohol

precursor.

Reagents:

(R)-2-amino-1-propanol (Starting Material)

Thionyl chloride (

)

2-Mercaptoethanol

Potassium tert-butoxide (

)
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HCl in Dioxane (4M)

Workflow:

Activation: React (R)-2-amino-1-propanol with

to form the chloro-amine intermediate.

Cyclization: React the intermediate with 2-mercaptoethanol in the presence of base (

or

) in THF/DMF. The sulfur acts as the nucleophile, displacing the chloride and closing the ring.

Salt Formation: The resulting free base oil is dissolved in diethyl ether. 4M HCl in dioxane is

added dropwise at 0°C.

Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum to

yield (2R)-2-Methylthiomorpholine hydrochloride.
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Figure 2: Synthetic route ensuring retention of the (R)-configuration.

In Vitro Microsomal Stability Assay
To verify the metabolic stability advantages (or liabilities regarding S-oxidation), the following

protocol is recommended.

Objective: Compare intrinsic clearance (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2725550?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2725550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) of Morpholine vs. (2R)-2-Methylthiomorpholine.

Protocol:

Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

Incubation: Dilute to 1

in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold

Acetonitrile containing internal standard (e.g., Tolbutamide).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Processing: Plot ln(% remaining) vs. time. The slope

determines

.

Calculation:

.

Expected Result:

Morpholine: High stability (low turnover).

Thiomorpholine: Moderate turnover (formation of +16 Da Sulfoxide peak).

(2R)-2-Methylthiomorpholine: Improved stability over unsubstituted thiomorpholine due to

steric hindrance at C2, but still showing S-oxidation metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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